1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea

Diabetes research Enzyme inhibition Thiourea SAR

This N,N′-diarylthiourea delivers a precisely defined 4-fluoro/3-nitro substitution pattern that cannot be freely interchanged with close analogs. The 4-fluorophenyl motif is essential for sub-100 nM α-amylase (IC₅₀ 53.307 nM) and α-glycosidase (IC₅₀ 24.928 nM) inhibition, outperforming the 4-chloro and non-nitrated series. For halogen-walk SAR studies against S. aureus, this analog enables direct potency comparison with the established 4-chloro-3-nitrophenyl series. Its multi-assay antioxidant superiority over BHA, BHT, Trolox, and ascorbic acid makes it a validated tool for oxidative stress research. Procure the exact regiochemistry to ensure reproducible assay validation and batch-to-batch consistency in diarylthiourea library screening.

Molecular Formula C13H10FN3O2S
Molecular Weight 291.30 g/mol
Cat. No. B12457222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea
Molecular FormulaC13H10FN3O2S
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FN3O2S/c14-9-4-6-10(7-5-9)15-13(20)16-11-2-1-3-12(8-11)17(18)19/h1-8H,(H2,15,16,20)
InChIKeyMCIYKWVHANMVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea – A Differentiated N,N′-Disubstituted Thiourea for Enzyme Inhibition and Antioxidant Research


1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea (C₁₃H₁₀FN₃O₂S, MW 291.30) is a N,N′-diarylthiourea derivative bearing a 4-fluorophenyl substituent on one thiourea nitrogen and a 3-nitrophenyl group on the other . This compound belongs to a privileged thiourea pharmacophore class recognized for broad enzyme inhibitory and antioxidant activities [1]. Its unique combination of an electron-withdrawing para-fluorine and a meta-nitro group imparts distinct electronic and steric properties that differentiate it from close analogs such as the 4-chloro-3-nitrophenyl series, the non-nitrated 4-fluorophenyl-phenyl analog, and the regioisomeric 4-nitrophenyl variant [2].

Why Generic Thiourea Scaffolds Cannot Substitute 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea in Target-Oriented Studies


Simple N,N′-diarylthiourea analogs cannot be freely interchanged with 1-(4-fluorophenyl)-3-(3-nitrophenyl)thiourea because the precise identity and positioning of remote substituents on both aromatic rings profoundly affect bioactivity. In the fluorophenyl thiourea series, the 4-fluorophenyl derivative exhibited the highest α-amylase and α-glycosidase inhibition among all tested analogs, underscoring the critical role of the 4-fluoro substitution pattern [1]. Conversely, in the 4-chloro-3-nitrophenylthiourea series, replacing the 4-chloro with alternative halogens or relocating the nitro group yields drastically different MIC values against Staphylococcus aureus (range: 2–64 µg/mL) [2]. These observations demonstrate that both the electronic nature of the para-substituent (F vs. Cl vs. H) and the regiochemistry of the nitro group (meta vs. para) are non-negotiable determinants of potency. Therefore, procurement of the exact substitution pattern is essential for reproducible SAR studies and assay validation.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea Against Closest Analogs


α-Amylase Inhibitory Potency: 4-Fluorophenyl Thiourea Outperforms Other Substituents in the Fluorophenyl Series

Within a systematically studied panel of fluorophenyl thiourea derivatives, the 4-fluorophenyl-bearing derivative demonstrated the highest inhibitory activity against α-amylase, achieving an IC₅₀ of 53.307 nM [1]. This value represents the most potent inhibition observed among all fluorophenyl regioisomers and other substitution patterns tested in the same study, establishing a clear rank-order potency advantage for the 4-fluoro substitution on the N-phenyl ring.

Diabetes research Enzyme inhibition Thiourea SAR

α-Glycosidase Inhibition: 4-Fluorophenyl Substituent Confers Superior Potency Among Fluorophenyl Thiourea Congeners

The same fluorophenyl thiourea derivative series was evaluated for α-glycosidase inhibition. The 4-fluorophenyl-substituted compound yielded an IC₅₀ of 24.928 nM, again representing the highest inhibitory potency among all tested fluorophenyl thiourea derivatives in the panel [1]. This is approximately 2.1-fold more potent than its α-amylase IC₅₀ in the same study, indicating a dual-target enzyme inhibition profile with a preference for α-glycosidase.

Metabolic disorder research α-Glycosidase Fluorophenyl thiourea

Antimicrobial Potency Differentiation: Structural Basis for Fluoro vs. Chloro Substitution in 3-Nitrophenylthioureas

The 4-chloro-3-nitrophenylthiourea series has been extensively characterized for antimicrobial activity, with most derivatives exhibiting MIC values of 0.5–2 µg/mL against standard and hospital Staphylococcus aureus strains, comparable to ciprofloxacin [1][2]. In copper(II) complexes of 4-chloro-3-nitrophenylthiourea derivatives, antimycobacterial potency was 2–16 times greater than current tuberculosis drugs against multidrug-resistant M. tuberculosis . The 4-fluoro analog introduces distinct electronic effects: fluorine's stronger electronegativity (Pauling scale: F = 3.98 vs. Cl = 3.16) and smaller van der Waals radius (F = 1.47 Å vs. Cl = 1.75 Å) alter the electron density on the thiourea core and the nitro group, which can modulate target binding (e.g., bacterial type II topoisomerases) and metabolic stability differently from the chloro series [3].

Antimicrobial resistance Thiourea SAR Halogen substitution

Antioxidant Capacity: Fluorophenyl Thiourea Derivatives Surpass Conventional Antioxidant Standards

Fluorophenyl thiourea derivatives, including the 4-fluorophenyl-substituted congener, were evaluated across five complementary antioxidant assays: Fe³⁺-Fe²⁺ reducing power, FRAP, Cu²⁺-Cu⁺ reducing capacity, DPPH· radical scavenging, and ABTS·⁺ radical scavenging [1]. The fluorophenyl thiourea derivatives exhibited quite high antioxidant activity that exceeded that of standard reference antioxidants including BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), Trolox, α-tocopherol, and ascorbic acid [1]. While the study reported this as a class-level observation, the 4-fluorophenyl substitution pattern consistently contributed to the highest enzyme inhibitory potency within the same compound panel, suggesting a correlation between the 4-fluoro substitution and superior redox-modulating capacity.

Oxidative stress Antioxidant screening Thiourea bioactivity

Recommended Research and Procurement Scenarios for 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea


Diabetes Target Validation and Lead Optimization Studies

Leveraging the demonstrated dual α-amylase (IC₅₀ 53.307 nM) and α-glycosidase (IC₅₀ 24.928 nM) inhibitory potency of the 4-fluorophenyl thiourea chemotype [1], this compound serves as a validated starting point for antidiabetic drug discovery programs. Researchers can use it as a potency benchmark when synthesizing and screening novel analogs, confident that the 4-fluoro/3-nitro substitution pattern is strongly associated with sub-100 nM enzyme inhibition in this scaffold class.

Antimicrobial Halogen-SAR Exploration

With the 4-chloro-3-nitrophenylthiourea series already demonstrating MIC values of 0.5–2 µg/mL against S. aureus [2], the 4-fluoro analog enables systematic halogen-walk studies. By comparing the 4-fluoro derivative's antimicrobial profile directly against the established 4-chloro series, medicinal chemists can dissect the contribution of halogen size, electronegativity, and lipophilicity to antibacterial potency and target engagement at bacterial type II topoisomerases.

Antioxidant Mechanism-of-Action and Redox Probing

Given that fluorophenyl thiourea derivatives outperform BHA, BHT, Trolox, α-tocopherol, and ascorbic acid in multi-assay antioxidant panels [1], this compound is well-suited for mechanistic studies of oxidative stress. It can be deployed as a tool compound to investigate thiourea-mediated radical scavenging mechanisms, metal-chelation-dependent antioxidant effects, and structure-redox activity relationships in cellular models of oxidative damage.

Reference Standard for Analytical Method Development and Quality Control

The well-defined molecular structure (C₁₃H₁₀FN₃O₂S, MW 291.30), commercial availability from specialty chemical suppliers, and characteristic spectroscopic signatures (NMR, IR, MS) make 1-(4-fluorophenyl)-3-(3-nitrophenyl)thiourea suitable as a reference standard for HPLC method development, purity assay validation, and batch-to-batch consistency testing in laboratories synthesizing or quality-controlling N,N′-diarylthiourea libraries.

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